CDK1 Selectivity Window: Ro-3306 vs. Flavopiridol and Dinaciclib
Ro-3306 demonstrates a Ki of 20 nM against CDK1 and exhibits >15-fold selectivity over a panel of human kinases [1]. In direct comparative analysis, Dinaciclib inhibits CDK1, CDK2, CDK5, and CDK9 with IC50 values of 3 nM, 1 nM, 1 nM, and 4 nM respectively—a near-equipotent profile across multiple CDK family members that precludes CDK1-specific functional attribution [2]. Flavopiridol similarly acts as a broad-spectrum CDK inhibitor without meaningful selectivity among CDK1, CDK2, CDK4, CDK7, and CDK9 . The selectivity window of Ro-3306 is further defined by its Ki values against related CDK complexes: 20 nM for CDK1, 35 nM for CDK1/cyclin B1, 110 nM for CDK1/cyclin A, 340 nM for CDK2/cyclin E (10-fold selectivity), and >2000 nM for CDK4/cyclin D (>50-fold selectivity) .
| Evidence Dimension | Kinase selectivity profile (CDK family members) |
|---|---|
| Target Compound Data | Ki(CDK1)=20 nM; Ki(CDK2/cyclin E)=340 nM; Ki(CDK4/cyclin D)>2000 nM |
| Comparator Or Baseline | Dinaciclib: IC50(CDK1)=3 nM, IC50(CDK2)=1 nM, IC50(CDK5)=1 nM, IC50(CDK9)=4 nM. Flavopiridol: broad-spectrum CDK1/2/4/7/9 inhibition |
| Quantified Difference | Ro-3306: 10-fold CDK1 vs CDK2 selectivity; >50-fold CDK1 vs CDK4 selectivity. Dinaciclib: <4-fold selectivity across CDK1/2/5/9 |
| Conditions | Biochemical kinase inhibition assays; Ki determined via enzyme activity measurements; IC50 from in vitro kinase assays |
Why This Matters
Procurement of Ro-3306 rather than Dinaciclib or Flavopiridol is essential for experiments requiring CDK1-specific functional interrogation without confounding multi-CDK inhibition.
- [1] Probes & Drugs. Ro-3306 (PD039000). Compound report. Accessed 2025. View Source
- [2] MedChemExpress. CDK1 Inhibitors Comparison Page. Accessed 2025. View Source
